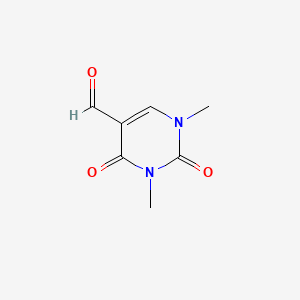
1,3-Dimethyluracil-5-carboxaldehyde
描述
1,3-Dimethyluracil-5-carboxaldehyde, also known as DMUC, is a heterocyclic organic compound. It belongs to the class of pyrimidine ring compounds and is structurally similar to uracil, a component of RNA molecules. The empirical formula is C7H8N2O3 .
Molecular Structure Analysis
The molecular weight of 1,3-Dimethyluracil-5-carboxaldehyde is 168.15 . The SMILES string representation is CN1C=C(C=O)C(=O)N©C1=O .Physical And Chemical Properties Analysis
1,3-Dimethyluracil-5-carboxaldehyde is a solid substance . More detailed physical and chemical properties are not available in the current data.安全和危害
The safety data sheet indicates that 1,3-Dimethyluracil-5-carboxaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, move the victim into fresh air . If it comes into contact with the skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of contact with eyes, rinse with pure water for at least 15 minutes .
属性
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFRZOATIXYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197582 | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyluracil-5-carboxaldehyde | |
CAS RN |
4869-46-9 | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-5-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 1,3-Dimethyluracil-5-carboxaldehyde in the synthesis of pyrido[2,3-d]pyrimidines?
A1: 1,3-Dimethyluracil-5-carboxaldehyde acts as an electrophile in condensation reactions with active methylene compounds. This characteristic is highlighted in a study by [] where it was reacted with various active methylene compounds to synthesize pyrido[2,3-d]pyrimidine derivatives. This suggests that the aldehyde group at the 5-position of the uracil ring plays a crucial role in its reactivity towards nucleophilic attack by the carbanion formed from the active methylene compounds.
Q2: How does the reactivity of 6-amino-1,3-dimethyluracil differ from 1,3-Dimethyluracil-5-carboxaldehyde in the synthesis of pyrido[2,3-d]pyrimidines?
A2: While both compounds can be utilized to synthesize pyrido[2,3-d]pyrimidines, their reaction pathways differ. [] demonstrates that 6-amino-1,3-dimethyluracil participates in a three-component heteroannulation reaction involving formaldehyde and active methylene compounds. The in-situ generated methylene derivative from formaldehyde and the active methylene compound acts as an activated alkene, undergoing Michael addition with the 6-amino-1,3-dimethyluracil. This is followed by a cyclization step to yield the pyrido[2,3-d]pyrimidine derivative. In contrast, 1,3-Dimethyluracil-5-carboxaldehyde directly condenses with active methylene compounds, indicating a different reactivity profile compared to 6-amino-1,3-dimethyluracil [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






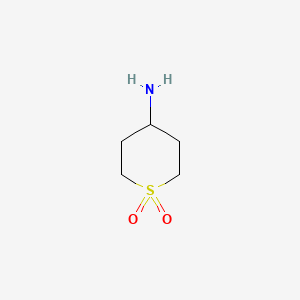

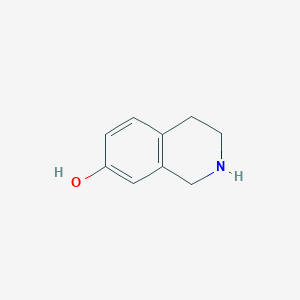
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
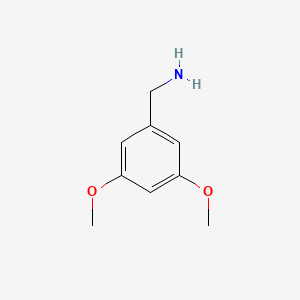

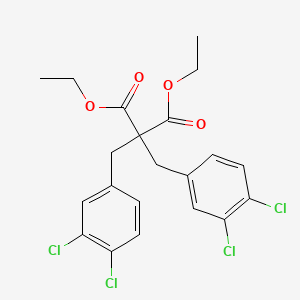
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
